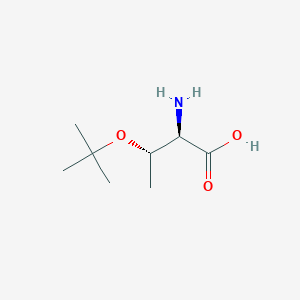

H-D-Thr(tbu)-OH

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3S)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3/c1-5(6(9)7(10)11)12-8(2,3)4/h5-6H,9H2,1-4H3,(H,10,11)/t5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMJINEMBBQVPGY-NTSWFWBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C(=O)O)N)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40628429 | |

| Record name | O-tert-Butyl-D-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40628429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201274-81-9 | |

| Record name | O-tert-Butyl-D-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40628429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

H-D-Thr(tbu)-OH CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on H-D-Thr(tbu)-OH, a crucial building block in synthetic peptide chemistry. It details its chemical properties, applications, and relevant experimental protocols for its use in research and development.

Core Compound Data

This compound, chemically known as (2R,3S)-2-amino-3-(tert-butoxy)butanoic acid, is a synthetic derivative of the D-isoform of the amino acid threonine. The presence of a tert-butyl (tBu) protecting group on the side-chain hydroxyl function enhances its utility in peptide synthesis by preventing unwanted side reactions.

| Parameter | Value | Reference |

| CAS Number | 201274-81-9 | [1] |

| Molecular Formula | C₈H₁₇NO₃ | [1] |

| Molecular Weight | 175.23 g/mol | [1][2] |

| IUPAC Name | (2R,3S)-2-amino-3-(tert-butoxy)butanoic acid | [1] |

| Synonyms | O-tert-Butyl-D-threonine, H-D-Threonine(tBu)-Hydroxyl | |

| Appearance | White to off-white solid | |

| Purity | Typically ≥98% |

Applications in Peptide Synthesis

The primary application of this compound is as a protected amino acid monomer in solid-phase peptide synthesis (SPPS). The tert-butyl ether linkage on the threonine side chain is stable to the basic conditions used for Fmoc-deprotection but is readily cleaved under the acidic conditions of the final peptide cleavage from the resin. This orthogonality is fundamental to modern peptide chemistry.

Its incorporation into a peptide sequence allows for the precise placement of a D-threonine residue. D-amino acids are often incorporated into peptide-based drug candidates to increase their proteolytic stability and, in some cases, to modulate their biological activity.

Experimental Protocol: Incorporation of this compound in Fmoc-SPPS

This protocol outlines the general steps for coupling this compound to a growing peptide chain on a solid support. The specific resin and preceding amino acid sequence will influence reaction times and efficiency.

Materials:

-

Fmoc-protected peptide-resin

-

This compound

-

Coupling reagent (e.g., HATU, HBTU)

-

Base (e.g., DIPEA, NMM)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

20% Piperidine in DMF

-

Dichloromethane (DCM)

-

Ninhydrin test solution

Procedure:

-

Resin Swelling: The peptide-resin is swelled in DMF for 30-60 minutes.

-

Fmoc-Deprotection: The N-terminal Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF. This is typically a two-step process: a short treatment (1-5 minutes) followed by a longer treatment (15-20 minutes).

-

Washing: The resin is thoroughly washed with DMF to remove piperidine and cleaved Fmoc adducts.

-

Coupling:

-

In a separate vessel, this compound (typically 3-5 equivalents relative to the resin loading) is pre-activated with a coupling reagent (e.g., HATU, 0.95 equivalents relative to the amino acid) and a base (e.g., DIPEA, 2 equivalents relative to the amino acid) in DMF.

-

The activated amino acid solution is added to the deprotected peptide-resin.

-

The coupling reaction is allowed to proceed for 1-2 hours at room temperature with agitation.

-

-

Monitoring: The completion of the coupling reaction is monitored using a qualitative method such as the ninhydrin (Kaiser) test. A negative test (beads remain colorless) indicates a complete reaction.

-

Washing: The resin is washed with DMF and DCM to remove excess reagents and byproducts.

-

Chain Elongation: The cycle of deprotection, washing, and coupling is repeated for the subsequent amino acids in the desired peptide sequence.

Potential as an Ergogenic Supplement

Amino acids and their derivatives have been explored for their potential to enhance physical performance, acting as ergogenic aids. The theoretical basis for such effects includes influencing the secretion of anabolic hormones, providing a fuel source during exercise, and mitigating exercise-induced muscle damage. While this compound falls into this broad class of compounds, there is currently a lack of specific scientific studies investigating its efficacy and safety as an ergogenic supplement for humans.

Signaling Pathways and Biological Activity

As a synthetic amino acid derivative primarily used for in-vitro peptide synthesis, this compound is not known to be directly involved in endogenous signaling pathways. Its biological effects would be conferred by the final peptide into which it is incorporated. The properties of that peptide (e.g., receptor binding, enzyme inhibition) would depend on the overall amino acid sequence and structure.

Visualizing the Synthetic Workflow

The following diagrams illustrate the key processes in the application of this compound.

Caption: Workflow for a single coupling cycle in Solid-Phase Peptide Synthesis (SPPS).

Caption: Orthogonality of Fmoc and tBu protecting groups in peptide synthesis.

References

An In-depth Technical Guide on the Synthesis and Purification of H-D-Thr(tBu)-OH

Introduction

H-D-Thr(tBu)-OH, chemically known as (2R,3S)-2-amino-3-(tert-butoxy)butanoic acid, is a protected amino acid derivative of D-threonine.[1] The incorporation of a tert-butyl (tBu) ether protecting group on the side-chain hydroxyl function makes it a valuable building block in modern peptide chemistry, particularly in solid-phase peptide synthesis (SPPS).[1][2] This protecting group offers stability under the basic conditions used for Fmoc deprotection while being readily removable under acidic conditions, a crucial feature for orthogonal protection strategies in complex peptide synthesis.[1][2] This guide provides a detailed overview of the synthesis and purification of this compound for researchers, scientists, and professionals in drug development.

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically starts from D-threonine. The core of the synthesis involves the selective protection of the functional groups, introduction of the tert-butyl ether, and subsequent deprotection to yield the final product. A common strategy involves the initial protection of the amino group, followed by esterification of the carboxylic acid, tert-butylation of the side-chain hydroxyl group, saponification of the ester, and final deprotection of the amino group.

A representative synthetic pathway is outlined below:

-

N-protection and Esterification: D-threonine is first protected at the amino group, often with a benzyloxycarbonyl (Z) group, and the carboxylic acid is converted to a methyl ester. This can be achieved by reacting D-threonine with thionyl chloride in methanol to form the methyl ester hydrochloride, followed by reaction with benzyl chloroformate under basic conditions.

-

O-tert-Butylation: The crucial step is the introduction of the tert-butyl group onto the side-chain hydroxyl group. This is typically accomplished by reacting the N-protected threonine ester with isobutene in the presence of a strong acid catalyst, such as concentrated sulfuric acid, in a solvent like dichloromethane.

-

Saponification: The methyl ester is then hydrolyzed (saponified) using an alkali, such as sodium hydroxide, in a mixture of solvents like acetone and water to yield the free carboxylic acid.

-

N-deprotection: The final step is the removal of the N-protecting group. In the case of the Z-group, this is commonly achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

The overall synthetic workflow can be visualized as follows:

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

The following is a representative protocol synthesized from common procedures described in the literature.

Step 1: Synthesis of Z-D-Thr-OMe

-

Suspend D-threonine in methanol.

-

Cool the mixture to 0°C and slowly add thionyl chloride.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Remove the solvent under reduced pressure to obtain D-threonine methyl ester hydrochloride.

-

Dissolve the ester hydrochloride in a suitable solvent (e.g., aqueous acetone) and cool to 0°C.

-

Add a base (e.g., sodium bicarbonate) followed by the dropwise addition of benzyl chloroformate (Z-Cl).

-

Stir the reaction mixture for several hours at room temperature.

-

After reaction completion, perform an aqueous work-up and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield Z-D-Thr-OMe.

Step 2: Synthesis of Z-D-Thr(tBu)-OMe

-

Dissolve Z-D-Thr-OMe in dichloromethane.

-

Transfer the solution to a pressure vessel and cool it.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Introduce a measured amount of isobutene.

-

Seal the vessel and stir the reaction at room temperature for 24-48 hours.

-

Carefully vent the vessel, and quench the reaction with a base (e.g., sodium bicarbonate solution).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude Z-D-Thr(tBu)-OMe.

Step 3: Synthesis of Z-D-Thr(tBu)-OH

-

Dissolve the crude Z-D-Thr(tBu)-OMe in a mixture of acetone and water.

-

Add a solution of sodium hydroxide (e.g., 2 M NaOH) and stir at room temperature.

-

Monitor the saponification by TLC until the starting material is consumed.

-

Acidify the reaction mixture with a suitable acid (e.g., 1 M HCl) to pH ~3.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield Z-D-Thr(tBu)-OH.

Step 4: Synthesis of this compound

-

Dissolve Z-D-Thr(tBu)-OH in methanol.

-

Add a catalytic amount of 5% or 10% Palladium on carbon (Pd/C).

-

Stir the suspension under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) at room temperature.

-

Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Data Presentation: Synthesis Parameters

| Step | Reaction | Key Reagents | Solvent | Typical Conditions |

| 1 | N-protection & Esterification | Thionyl chloride, Benzyl chloroformate, Base | Methanol, Dichloromethane | 0°C to Room Temp. |

| 2 | O-tert-Butylation | Isobutene, Conc. H₂SO₄ | Dichloromethane | Room Temp., Pressure Vessel |

| 3 | Saponification | Sodium Hydroxide | Acetone / Water | Room Temp. |

| 4 | N-deprotection | H₂, Palladium on Carbon (Pd/C) | Methanol | Room Temp., H₂ atmosphere |

Purification of this compound

Crude this compound obtained from the synthesis typically requires purification to remove by-products and unreacted starting materials. The most common methods for purification are crystallization and column chromatography.

Crystallization Crystallization is a widely used technique for purifying solid compounds. The choice of solvent is critical and is often determined empirically. A good solvent system will dissolve the compound when hot but lead to precipitation of the pure compound upon cooling, leaving impurities in the solution. For similar protected amino acids, solvent systems like toluene or mixtures of ethyl acetate and petroleum ether have been reported to be effective.

Column Chromatography For more challenging purifications or to separate closely related impurities, silica gel column chromatography is employed. The crude product is dissolved in a minimal amount of solvent and loaded onto a silica gel column. A solvent system (eluent), typically a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate), is passed through the column to separate the components based on their polarity.

The purification workflow is depicted below:

Caption: General purification workflow by crystallization.

Experimental Protocol: Purification by Crystallization

-

Transfer the crude this compound to a clean flask.

-

Add a suitable solvent (e.g., toluene or ethyl acetate) in small portions while heating and stirring until the solid completely dissolves.

-

If using a solvent mixture, dissolve the crude product in a minimal amount of a good solvent (e.g., ethyl acetate) and then slowly add a poor solvent (anti-solvent, e.g., petroleum ether or hexanes) until turbidity persists.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to maximize crystal formation.

-

Collect the precipitated crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

-

Dry the purified crystals under vacuum to remove residual solvent.

Data Presentation: Purification Methods

| Method | Principle | Key Parameters | Advantages |

| Crystallization | Difference in solubility of the compound and impurities at different temperatures. | Solvent system, Cooling rate, Temperature | Scalable, Cost-effective, High purity for crystalline solids. |

| Column Chromatography | Differential adsorption of components onto a stationary phase (silica gel). | Stationary phase, Mobile phase (eluent) composition | High resolution, Versatile for various impurities. |

Characterization

After purification, the identity and purity of this compound must be confirmed. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the chemical structure of the molecule.

-

Mass Spectrometry (MS): Provides information on the molecular weight, confirming the identity of the compound.

-

Optical Rotation: As a chiral molecule, the specific rotation is measured to confirm the stereochemical integrity.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product.

The synthesis and purification of this compound are critical processes for its application in peptide synthesis. The synthetic route involves a series of protection and deprotection steps, with the acid-catalyzed tert-butylation of the hydroxyl group being the key transformation. Purification, typically achieved through crystallization, is essential to ensure the high purity required for successful peptide synthesis. The detailed protocols and methodologies presented in this guide provide a comprehensive resource for researchers and professionals working with this important amino acid derivative.

References

Core Concepts: H-D-Thr(tbu)-OH and Its Solubility

An In-Depth Technical Guide to the Solubility of H-D-Thr(tbu)-OH in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of O-tert-Butyl-D-threonine (this compound), a critical protected amino acid derivative used in peptide synthesis and drug development. A thorough understanding of its solubility is paramount for optimizing reaction conditions, purification protocols, and formulation strategies. This document consolidates available solubility information, presents detailed experimental methodologies for solubility determination, and includes a generalized workflow for assessing the solubility of protected amino acids.

This compound, with the chemical formula C8H17NO3, is a derivative of the amino acid D-threonine where the hydroxyl group is protected by a tert-butyl group.[1][2] This bulky, lipophilic protecting group significantly influences the molecule's physical and chemical properties. A key consequence of this modification is the enhanced solubility in organic solvents compared to its unprotected counterpart, a crucial characteristic for its application in solid-phase peptide synthesis (SPPS).[1] The tert-butyl group increases the hydrophobic character of the molecule, leading to reduced solubility in aqueous solutions but improved solubility in common organic solvents used in peptide chemistry.[1]

Data Presentation: Solubility of this compound in Organic Solvents

Precise quantitative solubility data for this compound is not extensively available in peer-reviewed literature or standard chemical databases. However, qualitative assessments and information from suppliers provide valuable insights into its solubility profile. The following table summarizes the available information.

| Organic Solvent | IUPAC Name | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Dimethyl sulfoxide | Readily Soluble (>10 mg/mL) | Commonly used for dissolving protected amino acids.[1] |

| Dimethylformamide (DMF) | N,N-Dimethylformamide | Readily Soluble (>10 mg/mL) | A standard solvent in solid-phase peptide synthesis. |

| Dichloromethane (DCM) | Dichloromethane | Readily Soluble (>10 mg/mL) | Frequently used in peptide synthesis and purification. |

| Alcoholic Solvents (e.g., Methanol, Ethanol) | Methanol, Ethanol | Soluble | The tert-butyl group enhances solubility in these solvents. |

| Chloroform | Trichloromethane | Soluble | Mentioned as a suitable solvent for the related H-Thr(tbu)-OH. |

| Ethyl Acetate | Ethyl ethanoate | Soluble | Mentioned as a suitable solvent for the related H-Thr(tbu)-OH. |

| Acetone | Propan-2-one | Soluble | Mentioned as a suitable solvent for the related H-Thr(tbu)-OH. |

Experimental Protocols for Solubility Determination

For applications requiring precise solubility data, experimental determination is necessary. The following are detailed methodologies for key experiments to quantify the solubility of this compound.

Equilibrium Solubility Method (Shake-Flask)

This is a widely used and reliable method for determining the thermodynamic solubility of a solid in a liquid.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Organic solvent of interest (e.g., DMF, DMSO, DCM)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Centrifuge

-

Micropipettes

-

Filtration apparatus (e.g., syringe filters with a membrane compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume of the organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation is reached.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the excess solid.

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant.

-

Filter the supernatant using a syringe filter compatible with the solvent to remove any remaining solid particles.

-

Dilute the filtered solution with a known volume of the solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted solution by a validated HPLC method to determine the concentration of this compound.

-

-

Quantification: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is typically expressed in mg/mL or g/100mL.

Gravimetric Method

This method is simpler than the equilibrium solubility method but may be less precise. It is suitable for a quick estimation of solubility.

Objective: To determine the mass of this compound that dissolves in a known mass or volume of solvent.

Materials:

-

This compound (solid)

-

Organic solvent of interest

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution: Prepare a saturated solution as described in steps 1-3 of the Equilibrium Solubility Method.

-

Sample Withdrawal: After equilibration and allowing any undissolved solid to settle, carefully withdraw a known volume or mass of the clear supernatant.

-

Solvent Evaporation: Place the withdrawn supernatant in a pre-weighed container and evaporate the solvent completely in a drying oven or under vacuum. Ensure the temperature is low enough to not degrade the this compound.

-

Mass Determination: Once the solvent is completely removed, weigh the container with the dried solute.

-

Calculation: The solubility is calculated as the mass of the dissolved this compound per the volume or mass of the solvent used.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of the solubility of a protected amino acid like this compound.

Caption: Experimental workflow for determining the solubility of this compound.

References

Stability of H-D-Thr(tbu)-OH Under Different pH Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of H-D-Thr(tbu)-OH (O-tert-butyl-D-threonine), a critical protected amino acid derivative used in peptide synthesis. Understanding the stability profile of this compound under various pH conditions is paramount for optimizing its storage, handling, and use in synthetic protocols, particularly in the context of Solid-Phase Peptide Synthesis (SPPS).

Introduction to the Stability of the Tert-butyl Ether Protecting Group

This compound features a tert-butyl (tBu) ether protecting group on the side-chain hydroxyl function of D-threonine. The tBu group is a cornerstone of the widely used Fmoc/tBu orthogonal protection strategy in SPPS.[1] Its utility stems from its general stability across a broad range of chemical conditions, coupled with its selective lability under strong acidic conditions.

The key to this orthogonality lies in the differential pH sensitivity of the protecting groups. The N-terminal Fmoc group is labile to basic conditions (e.g., piperidine), while the tBu ether is stable under these conditions.[1] Conversely, the tBu group is readily cleaved by strong acids, such as trifluoroacetic acid (TFA), which are used in the final cleavage step to deprotect the side chains and release the peptide from the resin.[1]

The acid-catalyzed cleavage of a tert-butyl ether proceeds via a unimolecular (SN1) mechanism.[2] The ether oxygen is first protonated by the acid, forming a good leaving group (a neutral alcohol). The subsequent departure of the alcohol is driven by the formation of a stable tertiary carbocation (the tert-butyl cation).[3] This cation is then quenched by a nucleophile or eliminated to form isobutylene.

While generally stable, the tBu ether can be susceptible to cleavage under moderately acidic conditions over extended periods, which can be a concern during prolonged synthesis or purification steps. This guide outlines the protocols to quantify this stability profile.

Quantitative Stability Analysis

Table 1: Illustrative pH Stability Data for this compound at 25°C over 48 hours

| pH | Buffer System | Time (hours) | % this compound Remaining | % D-Threonine Formed |

| 2.0 | 0.1 M HCl-KCl | 0 | 100.0 | 0.0 |

| 8 | 85.2 | 14.8 | ||

| 24 | 60.5 | 39.5 | ||

| 48 | 35.1 | 64.9 | ||

| 4.0 | 0.1 M Acetate | 0 | 100.0 | 0.0 |

| 8 | 99.1 | 0.9 | ||

| 24 | 97.5 | 2.5 | ||

| 48 | 95.3 | 4.7 | ||

| 7.0 | 0.1 M Phosphate | 0 | 100.0 | 0.0 |

| 8 | >99.9 | <0.1 | ||

| 24 | >99.9 | <0.1 | ||

| 48 | >99.9 | <0.1 | ||

| 9.0 | 0.1 M Borate | 0 | 100.0 | 0.0 |

| 8 | >99.9 | <0.1 | ||

| 24 | >99.9 | <0.1 | ||

| 48 | >99.9 | <0.1 |

Note: This data is illustrative and intended to represent the expected chemical behavior of the compound. Actual results would be generated via the experimental protocols outlined below.

Experimental Protocols

To definitively determine the stability of this compound, a forced degradation study should be performed. This involves subjecting the compound to a range of pH conditions and monitoring its degradation over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Materials and Reagents

-

This compound (≥98.0% purity)

-

HPLC-grade acetonitrile and water

-

Formic acid (or other suitable mobile phase modifier)

-

Buffer salts (e.g., KCl, sodium acetate, sodium phosphate, sodium borate)

-

Hydrochloric acid and sodium hydroxide for pH adjustment

-

Calibrated pH meter

-

HPLC system with UV detector (e.g., PDA)

-

C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

Preparation of Buffer Solutions

Prepare a series of buffers (e.g., 0.1 M) to cover the desired pH range.

-

pH 2.0: HCl-KCl buffer

-

pH 4.0: Acetate buffer

-

pH 7.0: Phosphate buffer

-

pH 9.0: Borate buffer Adjust the pH of each buffer solution accurately using a calibrated pH meter and HCl or NaOH.

Sample Preparation and Incubation

-

Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile/water) at a known concentration (e.g., 1 mg/mL).

-

For each pH condition, dilute the stock solution with the respective buffer to a final concentration (e.g., 0.1 mg/mL).

-

Incubate the samples at a constant temperature (e.g., 25°C or an elevated temperature like 40°C to accelerate degradation).

-

Protect samples from light to prevent photolytic degradation.

-

At specified time points (e.g., 0, 4, 8, 12, 24, 48 hours), withdraw an aliquot from each sample.

-

Immediately quench any further degradation by neutralizing the sample (if acidic or basic) and/or diluting it with the mobile phase to the analytical concentration.

Stability-Indicating HPLC Method

A stability-indicating method is one that can separate the intact drug from its degradation products, ensuring that the quantification of the parent compound is not affected by any co-eluting peaks.

-

Column: C18 reversed-phase column

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient Elution: A linear gradient is typically used to ensure separation of the more polar degradation product (D-Threonine) from the parent compound. For example: 5% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: UV detection at a wavelength where both the parent and degradant have some absorbance (e.g., 210 nm), or a wavelength specific to the parent compound if the degradant lacks a chromophore.

-

Injection Volume: 10 µL

Data Analysis

-

Validate the HPLC method for specificity, linearity, accuracy, and precision according to ICH guidelines.

-

Calculate the percentage of this compound remaining at each time point relative to the initial (t=0) concentration.

-

Plot the percentage of remaining this compound against time for each pH condition to determine the degradation kinetics.

-

Identify and quantify the primary degradation product, D-Threonine.

Visualizations

Experimental Workflow

Caption: Workflow for pH-dependent stability testing of this compound.

Degradation Pathway

Caption: Acid-catalyzed degradation pathway of this compound.

Conclusion

The O-tert-butyl ether protecting group of this compound is exceptionally stable under neutral to basic conditions, making it an ideal choice for the Fmoc/tBu peptide synthesis strategy. However, it exhibits significant lability under strongly acidic conditions (pH < 4), leading to the cleavage of the protecting group and the formation of D-Threonine. The rate of this degradation is highly pH-dependent. For researchers and drug development professionals, it is crucial to either utilize existing stability data or perform a forced degradation study as outlined in this guide. This ensures the integrity of the amino acid derivative throughout the manufacturing process, leading to higher purity and yield of the final peptide product. Careful control of pH during synthesis, work-up, and purification steps is essential to prevent premature deprotection.

References

An In-depth Technical Guide to the Role of the Tert-Butyl Protecting Group in H-D-Thr(tBu)-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the field of peptide chemistry and drug development, the precise synthesis of peptides with defined sequences and stereochemistry is paramount. This is achieved through the strategic use of protecting groups, which temporarily block reactive functional groups to prevent unwanted side reactions. H-D-Thr(tBu)-OH, or O-tert-Butyl-D-threonine, is a critical building block in modern peptide synthesis, particularly in the widely adopted Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. The tert-butyl (tBu) group, protecting the side-chain hydroxyl function of D-threonine, is fundamental to this process. This technical guide provides a comprehensive overview of the core function of the tBu protecting group, its chemical properties, and its application in SPPS, supported by quantitative data, detailed experimental protocols, and workflow visualizations.

Introduction: The Imperative for Side-Chain Protection

Amino acids, the constituent units of peptides, possess a variety of reactive side-chain functionalities, such as amines, carboxylic acids, thiols, and hydroxyl groups.[1] During peptide synthesis, these side chains must be masked or "protected" to ensure that peptide bond formation occurs exclusively between the α-amino group of one amino acid and the α-carboxyl group of another.[1] Failure to protect these side chains can lead to a host of side reactions, including polymerization, branching, and modifications that compromise the yield, purity, and integrity of the target peptide.[1][2]

The threonine side chain contains a secondary hydroxyl group which is nucleophilic and can undergo undesirable acylation during the coupling steps of peptide synthesis. The tert-butyl (tBu) ether in this compound serves as a robust shield for this hydroxyl group.[3]

The Core Role of the Tert-Butyl (tBu) Group in Fmoc SPPS

The most prevalent method for peptide synthesis today is the Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis (SPPS) strategy. This methodology is built upon the principle of orthogonality , where different classes of protecting groups can be removed under distinct chemical conditions without affecting each other. The Fmoc/tBu strategy perfectly embodies this principle.

-

Nα-Amino Protection: The α-amino group of the incoming amino acid is protected by the base-labile Fmoc group. This group is stable to acidic conditions but is selectively removed at each cycle of synthesis using a mild base, typically a 20% solution of piperidine in dimethylformamide (DMF).

-

Side-Chain Protection: The side chains of reactive amino acids, including the hydroxyl of threonine, are protected by acid-labile groups, predominantly those based on the tert-butyl cation (e.g., tBu ethers, tBu esters, and Boc).

The tBu group on the threonine side chain is therefore critical for several reasons:

-

Chemical Stability: It is completely stable to the repetitive basic treatments with piperidine used to remove the Fmoc group, ensuring the integrity of the side chain throughout the peptide elongation process.

-

Prevention of Side Reactions: It prevents the nucleophilic hydroxyl group from being acylated by the activated carboxyl group of the incoming amino acid, which would otherwise lead to branched peptide impurities.

-

Orthogonal Deprotection: The tBu group is efficiently removed under strongly acidic conditions, typically with high concentrations of trifluoroacetic acid (TFA), during the final cleavage step. This step simultaneously cleaves the completed peptide from the solid support resin and removes all other tBu-based side-chain protecting groups.

This orthogonal relationship is the cornerstone of the Fmoc/tBu strategy, allowing for a clean, efficient, and highly controlled synthesis process.

Quantitative Data: Stability and Cleavage Conditions

The effectiveness of a protecting group is defined by its stability under one set of conditions and its lability under another. The tBu group exhibits excellent performance in this regard.

| Parameter | Condition / Reagent | Stability / Cleavage Efficiency | Notes |

| Fmoc Deprotection | 20% Piperidine in DMF | >99.9% Stability | The tBu ether is highly resistant to the basic conditions required for Nα-Fmoc removal. |

| Final Cleavage | 95% Trifluoroacetic Acid (TFA) | >95% Cleavage (2-4 hours) | Standard condition for simultaneous side-chain deprotection and cleavage from most resins. |

| Mild Acidolysis | 1-3% TFA in Dichloromethane (DCM) | Stable | Conditions used to cleave highly acid-sensitive resins (e.g., 2-chlorotrityl) or protecting groups (e.g., Mmt) often leave the Thr(tBu) group intact, enabling the synthesis of protected peptide fragments. |

| Side Reaction | t-Butylation of Trp/Cys/Met | Variable | The released tBu cation is a reactive electrophile that can modify sensitive residues. This is mitigated by adding "scavengers" to the cleavage cocktail. |

Scavengers: During acid cleavage, the released tBu cation can cause side reactions. To prevent this, scavengers are included in the TFA cocktail to trap these reactive species. Common scavengers and their functions are outlined below.

| Scavenger | Typical % (v/v) | Target Residue(s) / Function |

| Water (H₂O) | 2.5 - 5.0% | General scavenger, helps suppress aspartimide formation. |

| Triisopropylsilane (TIS) | 2.5% | Reduces Trp oxidation and traps tBu cations. |

| 1,2-Ethanedithiol (EDT) | 2.5% | Protects Cys from re-alkylation and reduces Met oxidation. |

| Thioanisole | 2.0 - 5.0% | Protects against t-butylation of Cys and Met. |

Key Experimental Protocols

Protocol 4.1: Synthesis of Fmoc-D-Thr(tBu)-OH

While commercially available, the synthesis of the protected amino acid involves the introduction of the tBu ether. A representative method is the acid-catalyzed reaction of the Z-protected threonine methyl ester with isobutylene, followed by saponification, deprotection, and Fmoc protection.

-

Protection & Esterification: N-α of D-Threonine is protected with a Z-group and the carboxyl group is esterified (e.g., methyl ester).

-

Ether Formation: The resulting compound reacts with isobutylene in the presence of an acid catalyst (e.g., concentrated sulfuric acid) in a suitable solvent like dichloromethane.

-

Saponification: The methyl ester is saponified using an alkali (e.g., NaOH) in an acetone/water mixture to yield Z-D-Thr(tBu)-OH.

-

Z-Group Removal: The Z-group is removed via hydrogenation to yield the free amino acid this compound.

-

Fmoc Introduction: The free amine is reacted with N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or Fmoc-Cl to yield the final product, Fmoc-D-Thr(tBu)-OH.

Protocol 4.2: Standard Coupling Cycle in Fmoc SPPS

This protocol outlines a single cycle for adding an Fmoc-D-Thr(tBu)-OH residue to a growing peptide chain on a solid support.

-

Resin Swelling: The peptide-resin from the previous cycle is washed and swollen in DMF (3 x 1 min).

-

Fmoc Deprotection: The N-terminal Fmoc group is removed by treating the resin with 20% piperidine in DMF (1 x 1 min, then 1 x 10 min).

-

Washing: The resin is thoroughly washed with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

-

Amino Acid Activation: In a separate vessel, Fmoc-D-Thr(tBu)-OH (3-5 equivalents) is pre-activated with a coupling reagent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA) in DMF for 2-5 minutes.

-

Coupling: The activated amino acid solution is added to the resin. The reaction is agitated at room temperature for 30-60 minutes.

-

Washing: The resin is washed with DMF (3 x 1 min) and DCM (3 x 1 min) to remove excess reagents and byproducts. A small sample can be taken for a ninhydrin test to confirm reaction completion.

Protocol 4.3: Final Cleavage and Deprotection

This protocol removes the tBu protecting group and cleaves the peptide from the resin.

-

Resin Preparation: The final peptide-resin is washed with DCM and dried under a stream of nitrogen or in a vacuum desiccator.

-

Cleavage Cocktail Preparation: A cleavage cocktail is prepared. A standard formulation is 95% TFA, 2.5% H₂O, 2.5% TIS (v/v/v) . If the peptide contains Cys or Met, EDT or thioanisole should be included.

-

Cleavage Reaction: The cold cleavage cocktail (e.g., 10 mL per 0.5 g of resin) is added to the dried resin. The mixture is incubated at room temperature for 2-4 hours with occasional swirling. The reaction vessel should be kept capped.

-

Peptide Precipitation: The resin is filtered off, and the TFA solution containing the peptide is collected. The peptide is precipitated by adding the filtrate dropwise into a large volume of cold diethyl ether.

-

Isolation: The precipitated peptide is collected by centrifugation, washed several times with cold ether, and then dried under vacuum. The crude peptide is then ready for purification by HPLC.

Visualized Workflows and Relationships

The following diagrams, rendered using Graphviz, illustrate the logical relationships and workflows central to the use of the tBu protecting group.

Caption: Logical flow of side-chain protection for Threonine.

Caption: Orthogonal strategy of Fmoc (base-labile) vs. tBu (acid-labile) in SPPS.

Conclusion

The tert-butyl protecting group, as utilized in this compound and its Fmoc-protected derivatives, is a cornerstone of modern solid-phase peptide synthesis. Its robust stability to the basic conditions of Fmoc deprotection, combined with its clean, acid-labile removal during final cleavage, provides the essential orthogonality required for the high-fidelity synthesis of complex peptides. For researchers in drug discovery and development, a thorough understanding of the role and chemistry of the tBu group is fundamental to designing successful synthetic strategies, troubleshooting potential issues like side-chain modifications, and ultimately producing high-purity peptides for therapeutic and research applications.

References

The Tert-Butyl Group as a Side Chain Protectant for D-Threonine: A Mechanistic Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism behind the side chain protection of D-Threonine using a tert-butyl (tBu) group, resulting in the formation of H-D-Thr(tBu)-OH. This derivative is a critical building block in modern peptide synthesis, particularly within the widely adopted Fmoc/tBu orthogonal strategy.[1] We will explore the chemical principles, reaction mechanisms, and experimental considerations for both the protection and deprotection steps.

Introduction to this compound

This compound, systematically named (2R,3S)-2-amino-3-(tert-butoxy)butanoic acid, is a synthetic derivative of the amino acid D-threonine.[2][3] Its significance lies in the incorporation of a tert-butyl (tBu) ether protecting group on the hydroxyl moiety of the threonine side chain.[3] This modification is essential in peptide synthesis to prevent the nucleophilic hydroxyl group from participating in unwanted side reactions during peptide bond formation. The tBu group offers the advantage of being stable under the basic conditions required for Fmoc-group removal, yet readily cleavable under specific acidic conditions, making it a cornerstone of orthogonal peptide synthesis strategies.[1]

The Mechanism of Side Chain Protection

The introduction of the tBu group onto the hydroxyl side chain of threonine is typically achieved through an acid-catalyzed reaction with isobutylene. This process transforms the polar hydroxyl group into a non-polar and sterically hindered tert-butyl ether.

Core Reaction:

The fundamental reaction involves the treatment of an N-protected threonine derivative (e.g., Z-Thr-OH) with isobutylene in the presence of a strong acid catalyst, such as sulfuric acid.

A general synthesis route can be described as follows: An N-protected threonine methyl ester (Z-Thr-OMe) reacts with isobutylene in the presence of concentrated sulfuric acid and an inert solvent like dichloromethane. The resulting product, Z-Thr(tBu)-OMe, is then saponified to yield Z-Thr(tBu)-OH, followed by hydrogenation to remove the Z-group, affording the final product this compound.

Reaction Mechanism:

The mechanism proceeds via the formation of a stable tert-butyl carbocation, which then undergoes a nucleophilic attack by the hydroxyl group of the threonine side chain.

-

Protonation of Isobutylene: The acid catalyst protonates the isobutylene at the double bond, leading to the formation of a tertiary carbocation. This carbocation is relatively stable due to the electron-donating inductive effect of the three methyl groups.

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the threonine side chain's hydroxyl group attacks the electrophilic tert-butyl carbocation.

-

Deprotonation: A base (such as the conjugate base of the acid catalyst or a solvent molecule) removes the proton from the newly formed oxonium ion, yielding the tert-butyl ether and regenerating the acid catalyst.

Orthogonality and Stability in Peptide Synthesis

The utility of the tBu group in peptide synthesis, particularly in the Fmoc/tBu strategy, is rooted in its chemical stability under a range of conditions.

-

Base Stability: The tBu ether is stable to the basic conditions (typically 20% piperidine in DMF) used to remove the N-terminal Fmoc protecting group during the elongation of the peptide chain. This stability prevents premature deprotection of the side chain.

-

Acid Lability: Conversely, the tBu group is readily cleaved by strong acids, most commonly trifluoroacetic acid (TFA), which is used in the final step to cleave the completed peptide from the solid support resin and remove all side-chain protecting groups simultaneously.

This differential stability, known as orthogonality , allows for the selective removal of one type of protecting group (Fmoc) without affecting another (tBu), which is fundamental to the success of solid-phase peptide synthesis (SPPS).

| Condition | Protecting Group | Stability | Purpose |

| 20% Piperidine in DMF | Fmoc | Labile | N-terminal deprotection for chain elongation |

| tBu | Stable | Side chain remains protected | |

| 95% Trifluoroacetic Acid (TFA) | Fmoc | Labile | N/A (already removed) |

| tBu | Labile | Final side chain deprotection |

The Mechanism of Side Chain Deprotection

The removal of the tBu group is an acid-catalyzed elimination reaction, essentially the reverse of the protection mechanism. This step is typically performed at the end of the peptide synthesis.

Core Reaction:

The peptide, fully assembled on a solid support, is treated with a cleavage cocktail, the primary component of which is a strong acid like TFA.

Deprotection Mechanism:

-

Protonation: The ether oxygen of the tBu-protected threonine side chain is protonated by the strong acid (TFA). This makes the ether a good leaving group.

-

Elimination: The C-O bond cleaves, leading to the formation of the free hydroxyl group on the threonine residue and the release of a tert-butyl carbocation.

-

Cation Scavenging: The liberated tert-butyl cation is a reactive electrophile that can cause undesirable side reactions, such as the alkylation of sensitive amino acid residues like tryptophan or methionine. To prevent this, "scavengers" are included in the cleavage cocktail. Common scavengers include water, triisopropylsilane (TIS), or thioanisole, which trap the tBu cation.

Experimental Protocols

Below are generalized experimental protocols for the protection and deprotection of the threonine side chain. Note that specific conditions may vary based on the N-terminal protecting group and other functionalities present in the molecule.

Protocol: Side Chain Protection of N-Z-D-Threonine

This protocol is adapted from general procedures for tert-butylation of hydroxyl groups.

-

Dissolution: Dissolve N-Z-D-Threonine in a suitable anhydrous solvent (e.g., dichloromethane) in a pressure-resistant vessel.

-

Cooling: Cool the solution to a low temperature (e.g., -78°C).

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or a Lewis acid.

-

Isobutylene Addition: Condense a molar excess of isobutylene gas into the reaction vessel.

-

Reaction: Seal the vessel and allow it to warm to room temperature. Stir the reaction mixture for 12-24 hours. The progress of the reaction should be monitored by an appropriate technique (e.g., TLC or HPLC).

-

Quenching: Upon completion, carefully quench the reaction by adding a weak base, such as an aqueous sodium bicarbonate solution.

-

Extraction and Purification: Extract the product into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography.

Protocol: Global Deprotection in Fmoc-SPPS

This protocol describes the final cleavage and deprotection step in a typical Fmoc-based solid-phase peptide synthesis.

-

Resin Preparation: After the final synthesis cycle, wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under a stream of nitrogen.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is "Reagent K," which consists of:

-

Trifluoroacetic acid (TFA): 82.5%

-

Phenol: 5%

-

Water: 5%

-

Thioanisole: 5%

-

1,2-Ethanedithiol (EDT): 2.5%

-

Alternatively, a simpler cocktail of 95% TFA, 2.5% Water, and 2.5% Triisopropylsilane (TIS) is commonly used.

-

-

Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (typically 10 mL per gram of resin).

-

Incubation: Gently agitate the mixture at room temperature for 2-4 hours.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide from the filtrate by adding it to a large volume of cold diethyl ether.

-

Isolation and Purification: Centrifuge the mixture to pellet the precipitated peptide. Wash the peptide pellet several times with cold diethyl ether to remove scavengers and organic byproducts. Dry the crude peptide under vacuum. The final product is then purified by reverse-phase HPLC.

Summary of Quantitative Data

| Parameter | Protection (tert-Butylation) | Deprotection (TFA Cleavage) | Reference |

| Primary Reagents | Isobutylene, Acid Catalyst (e.g., H₂SO₄) | Trifluoroacetic Acid (TFA) | |

| Typical Solvents | Dichloromethane (DCM) | None (TFA as solvent) | |

| Reaction Time | 12 - 24 hours | 2 - 4 hours | General Knowledge |

| Reaction Temperature | Room Temperature | Room Temperature | General Knowledge |

| Cleavage Efficiency | N/A | > 95% | General Knowledge |

| Key Considerations | Anhydrous conditions are crucial. | Use of scavengers (e.g., TIS, water) is critical to prevent side reactions. |

Workflow in Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the logical workflow of a single elongation cycle in Fmoc/tBu SPPS, highlighting the orthogonal nature of the protecting groups.

Conclusion

The tert-butyl group is an exceptionally effective and widely used protecting group for the hydroxyl side chain of threonine in modern peptide synthesis. Its stability under basic conditions and lability in strong acid provide the necessary orthogonality for the successful and high-fidelity construction of complex peptides using the Fmoc/tBu strategy. A thorough understanding of the mechanisms of protection and deprotection, along with the critical role of scavengers, is paramount for researchers and professionals in the field of drug development and peptide chemistry to optimize synthesis protocols and achieve high purity and yield of the target molecules.

References

Spectroscopic Analysis of H-D-Thr(tbu)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the non-proteinogenic amino acid, H-D-Thr(tbu)-OH (O-tert-Butyl-D-threonine). Due to the limited availability of experimentally derived public data, this document presents predicted nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic values based on established principles and spectral databases. It also outlines comprehensive, generalized experimental protocols for acquiring such data, intended to serve as a practical resource for researchers in the field of peptide synthesis and drug discovery.

Introduction to this compound

This compound, with the CAS number 201274-81-9, is a derivative of the amino acid D-threonine. The tert-butyl ether protecting group on the side-chain hydroxyl function enhances its lipophilicity and steric bulk, making it a valuable building block in solid-phase peptide synthesis (SPPS). The tert-butyl group is stable under a variety of reaction conditions but can be readily removed with strong acids, such as trifluoroacetic acid (TFA), typically during the final cleavage step of peptide synthesis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with known spectral data for similar amino acid derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| α-H | 3.5 - 3.8 | Doublet (d) | 3 - 5 |

| β-H | 3.9 - 4.2 | Doublet of quartets (dq) or Multiplet (m) | 3 - 5 (d), 6 - 7 (q) |

| γ-CH₃ | 1.1 - 1.3 | Doublet (d) | 6 - 7 |

| tert-butyl (CH₃)₃ | 1.1 - 1.3 | Singlet (s) | N/A |

| NH₂ | 7.5 - 8.5 (variable) | Broad singlet (br s) | N/A |

| COOH | 10 - 12 (variable) | Broad singlet (br s) | N/A |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 170 - 175 |

| α-C | 58 - 62 |

| β-C | 68 - 72 |

| γ-C | 20 - 24 |

| C(CH₃)₃ | 72 - 76 |

| C(CH₃)₃ | 27 - 31 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 | Broad, Strong |

| N-H (Amine) | Stretching | 3400 - 3200 | Medium |

| C-H (Alkyl) | Stretching | 3000 - 2850 | Medium to Strong |

| C=O (Carboxylic Acid) | Stretching | 1725 - 1700 | Strong |

| N-H (Amine) | Bending | 1650 - 1580 | Medium |

| C-O (Ether) | Stretching | 1150 - 1085 | Strong |

| C-O (Carboxylic Acid) | Stretching | 1320 - 1210 | Medium |

Experimental Protocols

The following sections provide detailed, generalized methodologies for obtaining NMR and IR spectra of amino acid derivatives like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

A standard approach for acquiring high-quality NMR spectra of amino acid derivatives involves dissolving the sample in a deuterated solvent and analyzing it using a high-field NMR spectrometer.

3.1.1. Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated methanol (CD₃OD) or deuterated chloroform (CDCl₃) are common choices for amino acid derivatives. The choice depends on the solubility of the compound and the desired exchange characteristics of labile protons (NH₂ and COOH).

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

-

Homogenization: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

-

Transfer: Transfer the solution to a standard 5 mm NMR tube using a clean Pasteur pipette.

-

Internal Standard: For precise chemical shift referencing, a small amount of a reference standard, such as tetramethylsilane (TMS), can be added, although modern spectrometers can also reference to the residual solvent peak.

3.1.2. Data Acquisition

-

Spectrometer Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 32-64 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024 or more scans (due to the low natural abundance of ¹³C), spectral width of 200-250 ppm, relaxation delay of 2-5 seconds.

-

3.1.3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase Correction: Manually or automatically correct the phase of the resulting spectra.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the chemical shift scale to the internal standard (TMS at 0 ppm) or the residual solvent peak.

-

Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons and pick the peaks in both ¹H and ¹³C spectra to determine their chemical shifts.

Infrared (IR) Spectroscopy Protocol

Fourier-transform infrared (FT-IR) spectroscopy is a rapid and non-destructive technique to identify the functional groups present in a molecule.

3.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)

-

Sample Placement: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

3.2.2. Data Acquisition

-

Background Spectrum: Record a background spectrum of the empty ATR accessory to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: Acquire the IR spectrum of the sample.

-

Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹. The data is usually collected over the range of 4000-400 cm⁻¹.

3.2.3. Data Processing

-

Background Subtraction: The instrument software automatically subtracts the background spectrum from the sample spectrum.

-

ATR Correction: Apply an ATR correction to the spectrum if necessary, as this can affect peak intensities at lower wavenumbers.

-

Peak Picking: Identify and label the major absorption bands in the spectrum.

Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for NMR Spectroscopic Analysis.

Caption: Workflow for FT-IR Spectroscopic Analysis.

Methodological & Application

Application Notes and Protocols for the Incorporation of H-D-Thr(tBu)-OH in Fmoc-Based Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids, particularly D-enantiomers, into peptide sequences is a critical strategy in modern drug discovery and development. Peptides containing D-amino acids often exhibit enhanced stability against proteolytic degradation, leading to a longer in vivo half-life and improved therapeutic potential.[1][2][3] H-D-Thr(tBu)-OH, a protected form of D-threonine, is a key building block in the synthesis of these modified peptides. The tert-butyl (tBu) protecting group on the side-chain hydroxyl function prevents unwanted side reactions during synthesis and is readily removed during the final acid cleavage step, ensuring orthogonality with the base-labile Fmoc protecting group of the alpha-amino group.

However, the successful incorporation of this compound, a sterically hindered β-branched amino acid, into a growing peptide chain using Fmoc-based Solid-Phase Peptide Synthesis (SPPS) requires careful optimization of coupling conditions to ensure high efficiency and minimize side reactions such as racemization.[4] These application notes provide a comprehensive guide to the effective use of this compound in Fmoc-SPPS, including a comparison of common coupling reagents, detailed experimental protocols, and troubleshooting of potential challenges.

Data Presentation: Comparison of Coupling Reagents

The choice of coupling reagent is paramount for the successful incorporation of sterically hindered amino acids like this compound. The ideal reagent should provide high coupling efficiency in a reasonable timeframe while minimizing the risk of epimerization. Below is a summary of commonly used coupling reagents and their expected performance when coupling this compound.

| Coupling Reagent | Class | Relative Reactivity | Racemization Potential | Key Advantages | Potential Disadvantages |

| HATU | Uronium/Aminium | Very High | Low | Fast and highly effective for hindered amino acids. | Can lead to guanidinylation of the N-terminus if used in excess.[4] |

| HBTU | Uronium/Aminium | High | Low | Efficient and widely used for standard couplings. | Less reactive than HATU; potential for guanidinylation. |

| HCTU | Uronium/Aminium | Very High | Low | Similar reactivity to HATU, often more cost-effective. | |

| COMU | Uronium/Aminium | Very High | Very Low | High efficiency and safer byproducts compared to HOBt/HOAt-based reagents. | Higher cost. |

| PyBOP | Phosphonium | High | Very Low | Avoids guanidinylation side reactions. | Byproducts can be difficult to remove. |

| DIC/Oxyma | Carbodiimide | Moderate | Low | Cost-effective with simple byproducts. | Slower reaction rates compared to onium salts. |

Experimental Protocols

The following protocols are provided as a general guideline for the incorporation of this compound in manual Fmoc-SPPS. Optimization may be required based on the specific peptide sequence and resin.

Protocol 1: Standard Coupling using Uronium/Aminium Reagents (e.g., HATU)

-

Resin Preparation: Swell the resin-bound peptide with the deprotected N-terminal amine in N,N-dimethylformamide (DMF).

-

Amino Acid Activation: In a separate vessel, dissolve Fmoc-D-Thr(tBu)-OH (3 equivalents relative to resin loading), HATU (2.9 equivalents), and an additive such as 1-hydroxy-7-azabenzotriazole (HOAt) (3 equivalents) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the solution and allow to pre-activate for 1-2 minutes.

-

Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours. For particularly difficult couplings, the reaction time can be extended or a second coupling can be performed.

-

Washing: After the coupling reaction, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).

Protocol 2: Low-Epimerization Coupling using Carbodiimide/Oxyma

-

Resin Preparation: Swell the resin-bound peptide with the deprotected N-terminal amine in DMF.

-

Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-D-Thr(tBu)-OH (3 equivalents) and Oxyma Pure (3 equivalents) in DMF.

-

Coupling Reaction: Add N,N'-diisopropylcarbodiimide (DIC) (3 equivalents) to the amino acid/Oxyma solution and immediately add the mixture to the resin. Agitate the reaction at room temperature for 2-4 hours.

-

Washing: Thoroughly wash the resin with DMF.

-

Monitoring: Perform a Kaiser test to assess the completeness of the coupling.

Protocol 3: Final Cleavage and Deprotection

-

Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with dichloromethane (DCM) and dry under vacuum.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5). The scavengers (TIS and water) are crucial to prevent side reactions from the released tBu cations.

-

Cleavage Reaction: Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-3 hours.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide from the filtrate by adding cold diethyl ether.

-

Purification: Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

Diagram 1: General Fmoc-SPPS Workflow

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Diagram 2: Drug Development Workflow for D-Amino Acid Containing Peptides

References

Application Notes and Protocols for Coupling H-D-Thr(tBu)-OH in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of sterically hindered amino acids, such as H-D-Thr(tBu)-OH (Fmoc-D-Threonine(tert-butyl)-OH), into peptide sequences presents a significant challenge in solid-phase peptide synthesis (SPPS). The bulky tert-butyl (tBu) protecting group on the side-chain hydroxyl function, combined with the inherent steric hindrance of the threonine backbone, can impede reaction kinetics, leading to incomplete couplings, lower yields, and an increased risk of racemization. The selection of an appropriate coupling reagent and optimized protocols are therefore critical for the successful synthesis of peptides containing this residue.

These application notes provide a comprehensive guide to the selection of coupling reagents, detailed experimental protocols, and strategies to mitigate common side reactions encountered when incorporating this compound into peptide chains.

Coupling Reagent Selection and Performance

The choice of coupling reagent is paramount for achieving high coupling efficiency with sterically hindered amino acids. Reagents can be broadly categorized into aminium/uronium salts, phosphonium salts, and carbodiimides, often used with additives. For demanding couplings involving residues like this compound, aminium/uronium salts are generally preferred due to their high reactivity and rapid kinetics.

Key Recommendations:

-

High-Reactivity Aminium/Uronium Salts: Reagents such as HATU , HCTU , and COMU are highly recommended for coupling this compound.[1][2] They form highly reactive activated esters, which can overcome the steric hindrance and drive the reaction towards completion.[2][3] HATU, in particular, is often cited for its superior performance in difficult couplings, offering fast reaction times and minimizing racemization.[3] COMU is a newer generation reagent with comparable efficiency to HATU but with a better safety profile as it does not release potentially explosive benzotriazole byproducts.

-

Carbodiimides with Additives: The combination of a carbodiimide, such as N,N'-Diisopropylcarbodiimide (DIC) , with an additive like OxymaPure® is a cost-effective and safe alternative. OxymaPure has been shown to be an excellent racemization suppressant and enhances coupling efficiency, often outperforming the more traditional additive, HOBt.

-

Double Coupling: For particularly difficult sequences, a "double coupling" strategy may be necessary. This involves repeating the coupling step to ensure the reaction goes to completion.

Data Presentation: Comparative Performance of Coupling Reagents

While direct head-to-head quantitative comparisons for this compound are limited in published literature, the following table summarizes the expected performance based on data from studies on other sterically hindered amino acids and general observations in peptide synthesis.

| Coupling Reagent | Class | Typical Yield for Hindered Couplings | Relative Reaction Rate | Risk of Racemization | Key Considerations |

| HATU | Aminium/Uronium Salt | Very High | Very Fast | Low | Highly efficient for hindered couplings; should not be used in large excess to avoid potential side reactions. |

| HBTU | Aminium/Uronium Salt | High | Fast | Low | A reliable and widely used reagent, though generally less reactive than HATU. |

| HCTU | Aminium/Uronium Salt | Very High | Very Fast | Low | Reactivity is comparable to HATU, and it is often a more cost-effective option. |

| COMU | Aminium/Uronium Salt | Very High | Very Fast | Very Low | High reactivity with an improved safety profile compared to benzotriazole-based reagents. |

| DIC/OxymaPure® | Carbodiimide/Additive | High | Moderate to Fast | Very Low | Cost-effective and safe; OxymaPure is an excellent racemization suppressant. |

| DIC/HOBt | Carbodiimide/Additive | Moderate to High | Moderate | Low to Moderate | A traditional and cost-effective method, but may be less efficient for very difficult couplings. |

Experimental Protocols

The following are generalized protocols for the manual solid-phase synthesis of peptides incorporating this compound using the Fmoc/tBu strategy. Optimization may be required based on the specific peptide sequence and resin.

Protocol 1: Coupling with Aminium/Uronium Reagents (HATU, HCTU, COMU)

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin)

-

This compound

-

Coupling Reagent (HATU, HCTU, or COMU)

-

Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Deprotection Solution: 20% piperidine in DMF

-

Washing Solvents: DMF, Dichloromethane (DCM)

-

Kaiser test kit

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 3 minutes.

-

Drain the solution.

-

Treat the resin again with 20% piperidine in DMF for 10 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 2.9 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction vessel for 1-4 hours at room temperature.

-

-

Monitoring and Washing:

-

Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

-

If the Kaiser test is positive (blue beads), a second coupling (double coupling) is recommended. Repeat step 3.

-

Once the coupling is complete, wash the resin thoroughly with DMF (3 times) and DCM (3 times).

-

-

Chain Elongation: Repeat steps 2-4 for the subsequent amino acids in the sequence.

Protocol 2: Coupling with DIC/OxymaPure®

Materials:

-

Same as Protocol 1, with DIC and OxymaPure® as the coupling reagents.

Procedure:

-

Resin Swelling and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve this compound (3 equivalents) and OxymaPure® (3 equivalents) in DMF.

-

Add the solution to the deprotected peptide-resin.

-

Add DIC (3 equivalents) to the reaction vessel.

-

Agitate the reaction mixture for 2-6 hours at room temperature.

-

-

Monitoring and Washing: Follow step 4 from Protocol 1.

-

Chain Elongation: Repeat steps 2-3 for the subsequent amino acids in the sequence.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Caption: General workflow for a single coupling cycle in Solid-Phase Peptide Synthesis (SPPS).

Caption: Activation mechanisms of common coupling reagents in peptide synthesis.

Potential Side Reactions and Mitigation Strategies

Several side reactions can occur during the coupling of this compound, leading to impurities in the final peptide product.

| Side Reaction | Description | Mitigation Strategies |

| Incomplete Coupling | Due to the steric hindrance of the tBu group and the β-branched side chain, the coupling reaction may not proceed to completion, resulting in deletion sequences. | - Use highly reactive coupling reagents like HATU, HCTU, or COMU.- Perform a double coupling.- Increase the equivalents of the amino acid and coupling reagent (3-5 eq.).- Extend the coupling time (2-4 hours or longer). |

| Racemization | The chiral center of the D-threonine residue can epimerize during activation, leading to the incorporation of the L-threonine diastereomer. This is a significant concern as it can be difficult to separate the resulting diastereomeric peptides. | - Use additives known to suppress racemization, such as OxymaPure® or HOBt.- Use a weaker, sterically hindered base like 2,4,6-collidine instead of DIPEA, especially with onium salt reagents.- Minimize the pre-activation time before adding the activated amino acid to the resin. |

| O-Acylation | Although the tBu group provides good protection for the hydroxyl side chain, incomplete protection or harsh conditions could potentially lead to acylation at the hydroxyl group. | - Ensure high-quality, fully protected this compound is used.- Avoid excessively long coupling times with highly reactive reagents. |

Conclusion

The successful incorporation of the sterically hindered amino acid this compound in peptide synthesis is achievable with careful selection of coupling reagents and optimized protocols. High-reactivity aminium/uronium salts such as HATU, HCTU, and COMU, or a carbodiimide-based approach with OxymaPure®, are recommended to overcome steric hindrance and ensure high coupling efficiency. Monitoring the reaction completion and employing strategies like double coupling when necessary are crucial for obtaining high-purity peptides. By understanding the potential side reactions and implementing the mitigation strategies outlined in these notes, researchers can confidently synthesize complex peptides containing this compound for their drug discovery and development efforts.

References

Application Notes and Protocols for the Deprotection of the t-Butyl Group from H-D-Thr(tbu)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

In peptide synthesis and the development of complex organic molecules, the strategic use of protecting groups is essential to prevent unwanted side reactions. The tert-butyl (tBu) group is a widely employed acid-labile protecting group for the hydroxyl functionality of threonine. Its removal is a critical step and is most commonly achieved under strong acidic conditions, typically with trifluoroacetic acid (TFA). These application notes provide detailed protocols and quantitative data for the deprotection of the t-butyl group from H-D-Thr(tbu)-OH to yield H-D-Thr-OH.

The deprotection reaction proceeds via an acid-catalyzed cleavage of the t-butyl ether bond. Protonation of the ether oxygen by a strong acid like TFA facilitates the departure of a stable tert-butyl cation. This cation is subsequently quenched by scavengers present in the reaction mixture to prevent potential side reactions, such as the alkylation of sensitive amino acid residues.

Data Presentation

The efficiency of the t-butyl deprotection from threonine derivatives is influenced by the reaction conditions. The following table summarizes representative quantitative data for the deprotection of protected threonine derivatives under different acidic conditions. While specific data for this compound is limited in publicly available literature, the data for similar substrates provides a strong indication of expected outcomes.

| Substrate | Deprotection Reagent | Temperature (°C) | Time | Yield (%) | Purity | Reference |

| Boc-L-Thr-OH | 2 equiv. TFA in ionic liquid | High | 10 min | 92% | High | [1] |

| Boc-L-Thr-OH | TFA in CH2Cl2/MeOH | Room Temp. | Until completion (TLC) | Quantitative | High | [2] |

| Fmoc-Thr(tBu)-OH | 0.1 N HCl in HFIP | Room Temp. | 4 h | Quantitative | >99% | [3] |

Experimental Protocols

Protocol 1: Standard Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol describes a standard and highly effective method for the removal of the t-butyl protecting group from this compound using a solution of TFA in DCM.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA), reagent grade

-

Dichloromethane (DCM), anhydrous

-

Scavengers (e.g., triisopropylsilane (TIS), water)

-

Cold diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Centrifuge and centrifuge tubes (optional)

-